1-[(3-bromophenyl)methyl]-4-(4-methoxyphenyl)piperazine
Overview
Description
1-[(3-bromophenyl)methyl]-4-(4-methoxyphenyl)piperazine is a compound that belongs to the piperazine family Piperazine derivatives are known for their wide range of biological activities and are commonly found in pharmaceuticals and agrochemicals
Preparation Methods
The synthesis of 1-[(3-bromophenyl)methyl]-4-(4-methoxyphenyl)piperazine typically involves a multi-step process. One common method involves the reaction of 3-bromobenzyl chloride with 4-methoxyaniline to form an intermediate, which is then reacted with piperazine to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Chemical Reactions Analysis
1-[(3-bromophenyl)methyl]-4-(4-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Scientific Research Applications
1-[(3-bromophenyl)methyl]-4-(4-methoxyphenyl)piperazine has been explored for various scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antipsychotic and antidepressant agent due to its interaction with serotonin and dopamine receptors.
Materials Science: The compound has been investigated for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It has shown promise in studies related to neurodegenerative diseases like Parkinson’s and Alzheimer’s.
Mechanism of Action
The mechanism of action of 1-[(3-bromophenyl)methyl]-4-(4-methoxyphenyl)piperazine involves its interaction with various molecular targets, including serotonin and dopamine receptors. By binding to these receptors, the compound can modulate neurotransmitter levels in the brain, leading to its potential therapeutic effects in treating psychiatric disorders .
Comparison with Similar Compounds
1-[(3-bromophenyl)methyl]-4-(4-methoxyphenyl)piperazine can be compared with other piperazine derivatives such as:
1-(4-bromophenyl)piperazine: Known for its use in the synthesis of various pharmaceuticals.
1-(4-methoxyphenyl)piperazine: Studied for its potential antidepressant and anxiolytic effects.
1-(3-chlorophenyl)piperazine: Investigated for its antipsychotic properties.
Each of these compounds has unique properties and applications, making this compound a valuable addition to the piperazine family.
Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-(4-methoxyphenyl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O/c1-22-18-7-5-17(6-8-18)21-11-9-20(10-12-21)14-15-3-2-4-16(19)13-15/h2-8,13H,9-12,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRZMRPZXOEJEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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